

Ethyl dirazepate CAS number and molecular formula

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Compound of Interest

Compound Name: Ethyl dirazepate

Cat. No.: B1663309

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An In-Depth Technical Guide to Ethyl Dirazepate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl dirazepate**, a benzodiazepine derivative. It covers its chemical identity, synthesis, analytical methods, and pharmacological properties, with a focus on its mechanism of action and preclinical evaluation. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Ethyl dirazepate, with the CAS Number 23980-14-5, is chemically known as ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	23980-14-5	[1] [2]
Molecular Formula	C ₁₈ H ₁₄ Cl ₂ N ₂ O ₃	[1]
IUPAC Name	ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate	
Molecular Weight	377.22 g/mol	
Appearance	Solid (predicted)	
XLogP3	3.4	

Synthesis of Ethyl Dirazepate

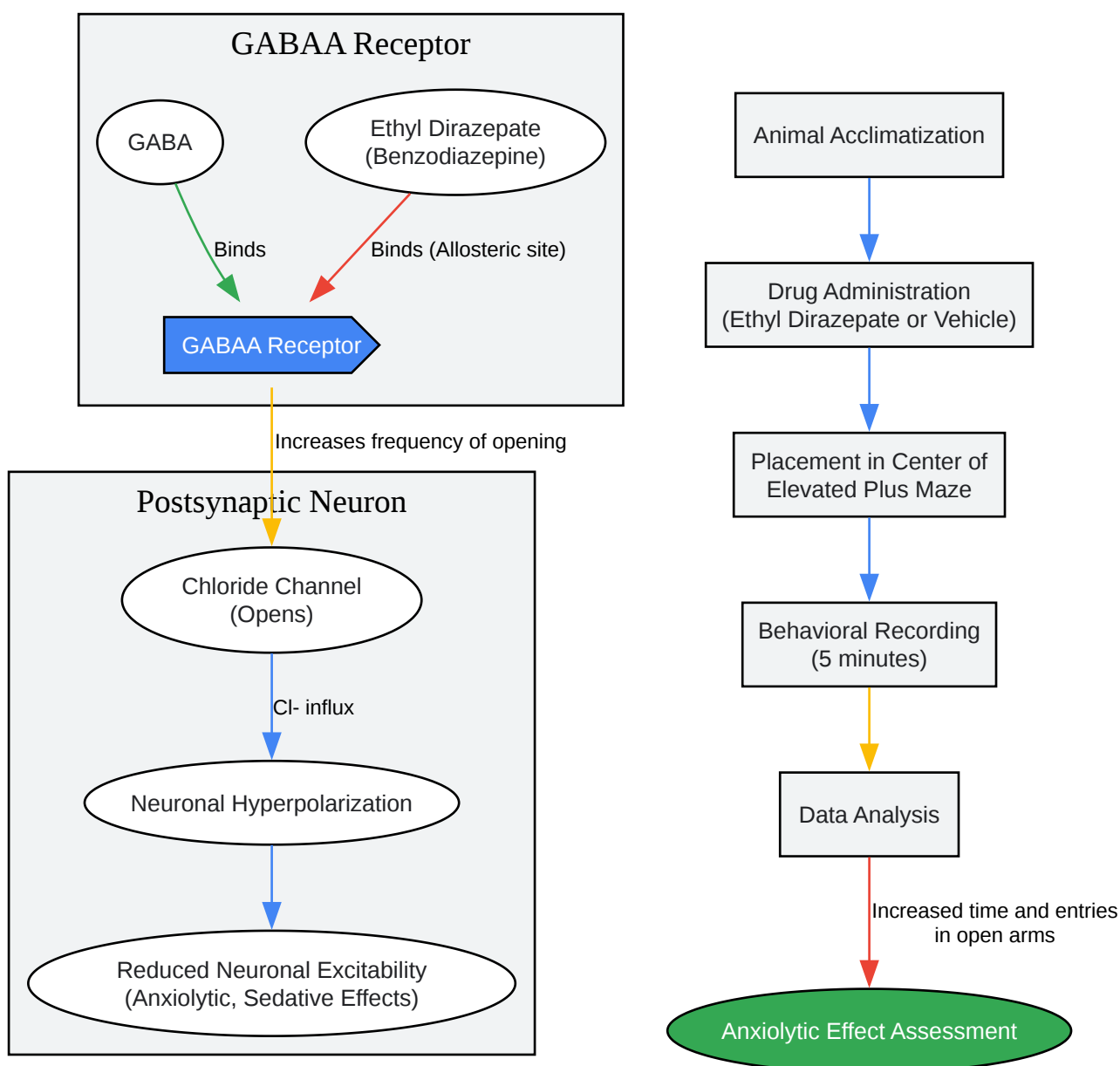
The synthesis of **Ethyl dirazepate**, like other benzodiazepines, involves a multi-step process. A representative synthetic route is outlined below. The key steps typically include the formation of a benzodiazepine ring system followed by esterification.

Experimental Protocol: Synthesis of a Benzodiazepine Carboxylate

The following protocol is adapted from the synthesis of a structurally similar compound, ethyl 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylate, and can be considered a representative method.

- **Reduction and Cyclization:** A solution of 2 grams of ethyl 2'-benzoyl-4'-chloro-mesoxalanilate 2-oxime in 40 mL of methylene chloride is treated with 2 grams of zinc dust.
- To this mixture, 4 mL of glacial acetic acid is added dropwise over 5 minutes with continuous stirring.
- The reaction mixture is stirred at room temperature for an additional hour.
- The mixture is then filtered, and the filtrate is evaporated to dryness.

- The resulting residue is refluxed for 2 hours in a mixture of 20 mL of benzene and 2 mL of glacial acetic acid.
- Work-up and Purification: The reaction mixture is washed with a 10% sodium carbonate solution, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The crude product is purified by crystallization from ethanol to yield the final product.



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References

- 1. prepchem.com [prepchem.com]
- 2. PubChemLite - Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1h-1,4-benzodiazepine-3-carboxylate (C₁₈H₁₅ClN₂O₃) [pubchemlite.lcsb.uni.lu]
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Email: info@benchchem.com